Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl-
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Overview
Description
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes. This particular compound has a benzohydroxamic acid core with a 4-fluoro substituent and a piperidinomethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with piperidinomethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The 4-fluoro substituent can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteinases and urease.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases.
Industry: Utilized in the mineral processing industry as a flotation agent for the separation of minerals
Mechanism of Action
The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteinases and other metal-dependent enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic acid: Lacks the 4-fluoro and piperidinomethyl substituents.
4-Fluorobenzohydroxamic acid: Lacks the piperidinomethyl group.
N-Piperidinomethylbenzohydroxamic acid: Lacks the 4-fluoro substituent
Uniqueness
Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is unique due to the presence of both the 4-fluoro and piperidinomethyl groups. These substituents enhance its ability to chelate metal ions and inhibit enzymes, making it more effective in its applications compared to similar compounds .
Properties
CAS No. |
40890-94-6 |
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Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O2/c14-12-6-4-11(5-7-12)13(17)16(18)10-15-8-2-1-3-9-15/h4-7,18H,1-3,8-10H2 |
InChI Key |
VEDBRFQGVWSKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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